molecular formula C6H10O B14701367 [(1R,2R)-2-ethenylcyclopropyl]methanol CAS No. 15135-97-4

[(1R,2R)-2-ethenylcyclopropyl]methanol

Cat. No.: B14701367
CAS No.: 15135-97-4
M. Wt: 98.14 g/mol
InChI Key: BBEUBSMPIQDNHL-WDSKDSINSA-N
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Description

[(1R,2R)-2-ethenylcyclopropyl]methanol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has non-superimposable mirror images, which are referred to as enantiomers. This compound is characterized by a cyclopropane ring substituted with an ethenyl group and a methanol group. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of [(1R,2R)-2-ethenylcyclopropyl]methanol can be achieved through several routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a metal catalyst. For instance, the reaction of an ethenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

[(1R,2R)-2-ethenylcyclopropyl]methanol undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ethenyl group can be hydrogenated to form the corresponding ethyl-substituted cyclopropane using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with PCC would yield an aldehyde, while hydrogenation with palladium would yield an ethyl-substituted cyclopropane.

Scientific Research Applications

[(1R,2R)-2-ethenylcyclopropyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its chiral nature allows for the investigation of enantioselective interactions with biological targets.

    Medicine: Research into the potential therapeutic applications of cyclopropane derivatives often involves this compound as a model compound.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which [(1R,2R)-2-ethenylcyclopropyl]methanol exerts its effects depends on the specific context of its use. In chemical reactions, the strain in the cyclopropane ring can drive the formation of new bonds, making it a reactive intermediate. In biological systems, the compound may interact with enzymes or receptors, with its chiral nature playing a crucial role in these interactions.

Comparison with Similar Compounds

[(1R,2R)-2-ethenylcyclopropyl]methanol can be compared with other cyclopropane-containing compounds such as [(1R,2R)-2-propylcyclopropyl]methanol and [(1R,2R)-1-ethynyl-2-methylcyclopropane]. These compounds share the cyclopropane ring but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of an ethenyl group and a methanol group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.

Properties

CAS No.

15135-97-4

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

[(1R,2R)-2-ethenylcyclopropyl]methanol

InChI

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6-/m0/s1

InChI Key

BBEUBSMPIQDNHL-WDSKDSINSA-N

Isomeric SMILES

C=C[C@H]1C[C@H]1CO

Canonical SMILES

C=CC1CC1CO

Origin of Product

United States

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